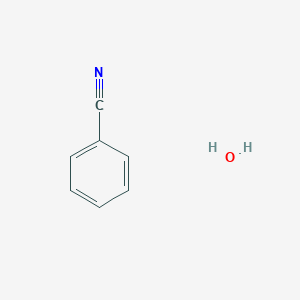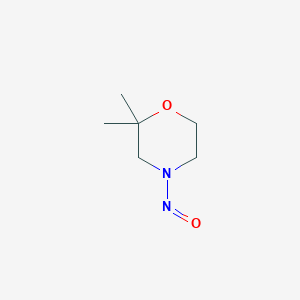
Benzonitrile-water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile-water is a complex formed between benzonitrile (C₆H₅CN) and water (H₂O). Benzonitrile is an aromatic organic compound with a sweet, bitter almond odor. It is a colorless liquid that is primarily used as a precursor to various chemical compounds. The interaction between benzonitrile and water is of significant interest due to the unique hydrogen bonding and structural dynamics that occur in this complex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzonitrile can be synthesized through several methods:
Ammoxidation of Toluene: This industrial method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile.
Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, benzonitrile can be prepared by dehydrating benzamide or benzaldehyde oxime.
Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of bromobenzene to produce benzonitrile.
Industrial Production Methods: The most common industrial method for producing benzonitrile is the ammoxidation of toluene. This process is efficient and cost-effective, making it suitable for large-scale production .
Types of Reactions:
Hydrolysis: Benzonitrile undergoes hydrolysis to form benzoic acid and ammonia.
Reduction: Benzonitrile can be reduced to benzylamine using hydrogenation over supported palladium catalysts.
Substitution: Benzonitrile reacts with amines to form N-substituted benzamides after hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas and palladium catalysts.
Substitution: Amines and appropriate solvents.
Major Products:
Hydrolysis: Benzoic acid and ammonia.
Reduction: Benzylamine.
Substitution: N-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzonitrile-water complexes have various applications in scientific research:
Chemistry: Benzonitrile is used as a solvent and a precursor to many derivatives.
Medicine: Benzonitrile derivatives are used in the synthesis of pharmaceuticals.
Industry: Benzonitrile is a key intermediate in the production of pesticides, dyes, and advanced coatings.
Wirkmechanismus
The mechanism of action of benzonitrile-water involves hydrogen bonding between the nitrogen atom of benzonitrile and the hydrogen atoms of water. This interaction leads to the formation of a stable complex, which can influence the reactivity and properties of benzonitrile . The molecular targets and pathways involved include the formation of hydrogen bonds and the stabilization of the complex through ionic interactions .
Vergleich Mit ähnlichen Verbindungen
Acetonitrile (CH₃CN): A simpler nitrile compound used as a solvent in organic synthesis.
Butyronitrile (C₃H₇CN): An aliphatic nitrile with similar reactivity to benzonitrile.
Uniqueness of Benzonitrile-Water: this compound complexes exhibit unique hydrogen bonding and structural dynamics that are not observed in simpler nitrile compounds. The aromatic nature of benzonitrile allows for additional interactions, making it a valuable compound for studying hydrogen bonding and molecular recognition .
Eigenschaften
CAS-Nummer |
189561-34-0 |
|---|---|
Molekularformel |
C7H7NO |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
benzonitrile;hydrate |
InChI |
InChI=1S/C7H5N.H2O/c8-6-7-4-2-1-3-5-7;/h1-5H;1H2 |
InChI-Schlüssel |
BFBSZUXLSOXURX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)

![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)


![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)

![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)

